2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-phenylacetamide
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Overview
Description
2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group, a methylphenyl group, and a phthalazinone moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dimethylsulfamoyl Intermediate: This step involves the reaction of dimethylamine with a suitable sulfonyl chloride to form the dimethylsulfamoyl group.
Coupling with Methylphenyl Derivative: The dimethylsulfamoyl intermediate is then coupled with a methylphenyl derivative under specific conditions to form the desired intermediate.
Cyclization to Form Phthalazinone: The intermediate undergoes cyclization to form the phthalazinone moiety.
Final Coupling with Phenylacetamide: The final step involves coupling the phthalazinone intermediate with phenylacetamide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as photoluminescent materials.
Mechanism of Action
The mechanism of action of 2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylsulfamoyl)-4-methylbenzoic acid: Shares the dimethylsulfamoyl and methylphenyl groups but lacks the phthalazinone moiety.
4-(Dimethylsulfamoyl)-3-methylbenzoic acid: Similar structure but with different positioning of the functional groups.
Uniqueness
2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its phthalazinone moiety, in particular, distinguishes it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C25H24N4O4S |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-[4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H24N4O4S/c1-17-13-14-18(15-22(17)34(32,33)28(2)3)24-20-11-7-8-12-21(20)25(31)29(27-24)16-23(30)26-19-9-5-4-6-10-19/h4-15H,16H2,1-3H3,(H,26,30) |
InChI Key |
ZKCVEBQSWAIWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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